Product packaging for 3-(Azepan-1-yl)propanehydrazide(Cat. No.:CAS No. 299936-29-1)

3-(Azepan-1-yl)propanehydrazide

Cat. No.: B2466963
CAS No.: 299936-29-1
M. Wt: 185.271
InChI Key: KNZVTVVLCVUNHT-UHFFFAOYSA-N
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Description

Contextualization within Medicinal Chemistry and Chemical Biology

In the fields of medicinal chemistry and chemical biology, the design of novel molecules often involves the strategic combination of known pharmacophores—structural units responsible for a compound's biological activity. This approach, known as molecular hybridization, aims to create new chemical entities with improved potency, selectivity, or pharmacokinetic properties. The compound 3-(Azepan-1-yl)propanehydrazide, which incorporates both an azepane ring and a propanehydrazide linker, exemplifies this principle. While specific research on this exact molecule is not extensively documented in publicly available literature, its constituent parts are well-established in drug discovery, making it a molecule of potential interest for future investigation.

Overview of Propanehydrazide and Azepane Scaffolds in Drug Discovery

The structural architecture of this compound is defined by two key components: the propanehydrazide core and the azepane ring system.

The propanehydrazide moiety is a derivative of hydrazine (B178648) and is a versatile building block in medicinal chemistry. Hydrazides are known to be precursors for the synthesis of a wide array of heterocyclic compounds and can also act as key interacting groups with biological targets. The remedial possibilities of acid hydrazides gained significant momentum following the discovery of isonicotinic acid hydrazide (Isoniazid), a cornerstone in the treatment of tuberculosis. nih.gov The hydrazide functional group is a key feature in a variety of biologically active molecules, exhibiting a broad spectrum of activities.

The azepane scaffold, a seven-membered saturated heterocycle containing a nitrogen atom, is a privileged structure in drug discovery. Its flexibility allows it to adopt various conformations, enabling it to bind to a diverse range of biological targets. The utility of the azepane ring is underscored by the fact that over 20 drugs containing this motif have received FDA approval for treating a variety of diseases. nih.govcolab.ws These applications span from anticancer and antimicrobial agents to treatments for Alzheimer's disease and cardiovascular conditions. nih.govcolab.ws

Research Trajectories for Novel Chemical Entities like this compound

Given the established pharmacological relevance of its constituent scaffolds, this compound represents a novel chemical entity with the potential for diverse biological activities. The exploration of such compounds is a key aspect of advancing therapeutic options.

Future research on this compound could be directed towards several promising areas. The presence of the hydrazide group suggests potential as an antimicrobial or anticancer agent. Hydrazide-hydrazone derivatives, for instance, have shown potent urease inhibitory activity. nih.govacs.org Furthermore, the azepane ring is a component of compounds targeting the central nervous system. acs.orgnih.govresearchgate.net Therefore, investigating the neuropharmacological profile of this compound could be a fruitful line of inquiry. The combination of the flexible azepane ring with the reactive hydrazide functional group could lead to unique structure-activity relationships and the discovery of novel biological targets.

Data Tables

Table 1: Examples of Biologically Active Hydrazide-Containing Scaffolds

Compound Class/ExampleBiological Activity
Isonicotinic acid hydrazide (Isoniazid)Antitubercular
Hydrazide-hydrazonesUrease Inhibition, Anticancer
BenserazideTreatment of Parkinson's disease, HK2 inhibitor
Pyridazine-based hydrazidesVEGFR-2 Inhibition, Antiangiogenic

This table is for illustrative purposes and is not an exhaustive list.

Table 2: Examples of FDA-Approved Azepane-Containing Drugs

Drug NameTherapeutic Use
TofacitinibTreatment of autoimmune diseases
BenazeprilAntihypertensive
CariprazineAntipsychotic
LorcaserinAnti-obesity

This table provides examples and is not a complete list of all azepane-containing drugs.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C9H19N3O B2466963 3-(Azepan-1-yl)propanehydrazide CAS No. 299936-29-1

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

3-(azepan-1-yl)propanehydrazide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H19N3O/c10-11-9(13)5-8-12-6-3-1-2-4-7-12/h1-8,10H2,(H,11,13)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KNZVTVVLCVUNHT-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCCN(CC1)CCC(=O)NN
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H19N3O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

185.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthetic Methodologies and Chemical Derivatization of 3 Azepan 1 Yl Propanehydrazide

Synthetic Routes for 3-(Azepan-1-yl)propanehydrazide

The synthesis of this compound is not extensively detailed in publicly available scientific literature. However, a logical synthetic pathway can be proposed based on established chemical transformations. The most plausible route involves the preparation of a suitable precursor, such as an ester or an amide of 3-(azepan-1-yl)propanoic acid, followed by reaction with hydrazine (B178648).

Precursor Synthesis and Optimization

The key precursors for the synthesis of this compound are esters or amides of 3-(azepan-1-yl)propanoic acid. The synthesis of the parent acid, 3-(azepan-1-yl)propanoic acid hydrochloride, can be achieved by the reaction of azepane with 3-chloropropanoic acid. This reaction is typically carried out in a suitable solvent such as dichloromethane (B109758), with a base like sodium hydroxide (B78521) to neutralize the hydrogen chloride formed. Subsequent acidification with hydrochloric acid yields the hydrochloride salt of the carboxylic acid.

Alternatively, the ester precursor, for instance, methyl 3-(azepan-1-yl)propanoate or ethyl 3-(azepan-1-yl)propanoate, can be synthesized via a Michael addition of azepane to an acrylate (B77674) ester (e.g., methyl acrylate or ethyl acrylate). This reaction is often catalyzed by the amine reactant itself or can be promoted by a non-nucleophilic base. Optimization of this step would involve controlling the reaction temperature to minimize side reactions and selecting a solvent that facilitates the dissolution of both reactants.

Another viable precursor is 3-(azepan-1-yl)propanamide. This amide can be prepared by reacting 3-(azepan-1-yl)propanoic acid with an aminating agent, a reaction that often requires activation of the carboxylic acid, for example, by conversion to an acid chloride or through the use of coupling agents. A more direct route to the amide would be the reaction of an ester of 3-(azepan-1-yl)propanoic acid with ammonia.

Reaction Conditions and Yield Enhancement Strategies

The final step in the synthesis of this compound involves the hydrazinolysis of a suitable precursor, most commonly an ester. The reaction of methyl or ethyl 3-(azepan-1-yl)propanoate with hydrazine hydrate (B1144303) is a standard method for the formation of hydrazides.

Reaction Scheme:

Generated code

Caption: Proposed synthesis of this compound via hydrazinolysis of methyl 3-(azepan-1-yl)propanoate.

To enhance the yield of this reaction, an excess of hydrazine hydrate is often used to drive the equilibrium towards the product side. The reaction is typically carried out in an alcohol solvent, such as ethanol (B145695) or methanol (B129727), at reflux temperature. The progress of the reaction can be monitored by techniques like thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC). Upon completion, the excess hydrazine and the alcohol solvent are removed under reduced pressure.

A similar approach can be envisioned starting from 3-(azepan-1-yl)propanamide, although the reaction with hydrazine might require more forcing conditions compared to the corresponding ester.

Purification Techniques for this compound

After the reaction is complete, the crude this compound needs to be purified to remove any unreacted starting materials, by-products, and excess reagents. A common purification method for hydrazides is recrystallization. The choice of solvent for recrystallization is crucial and is determined by the solubility of the compound at different temperatures. A suitable solvent would be one in which the hydrazide is sparingly soluble at room temperature but readily soluble at elevated temperatures.

Column chromatography is another effective purification technique. Silica gel is a common stationary phase, and the mobile phase would typically be a mixture of a polar solvent (like methanol or ethanol) and a less polar solvent (like dichloromethane or ethyl acetate) in a ratio that allows for good separation of the desired product from impurities.

Structural Modifications and Analog Design Principles

The presence of two key functional groups, the hydrazide moiety and the azepane ring, in this compound offers opportunities for a variety of structural modifications to generate a library of analogs for further research.

N-Acylation and N-Alkylation Strategies for the Hydrazide Moiety

The hydrazide functional group is a versatile handle for derivatization through N-acylation and N-alkylation.

N-Acylation: The terminal nitrogen atom of the hydrazide is nucleophilic and can readily react with various acylating agents, such as acid chlorides, acid anhydrides, and carboxylic acids (in the presence of a coupling agent), to form N-acylhydrazides. This strategy allows for the introduction of a wide range of substituents, including aliphatic, aromatic, and heterocyclic moieties. The reaction conditions for N-acylation are generally mild, often carried out at room temperature in the presence of a base to scavenge the acid by-product.

N-Alkylation: N-alkylation of the terminal nitrogen of the hydrazide can be achieved by reaction with alkyl halides or through reductive amination with aldehydes or ketones. Direct alkylation with alkyl halides can sometimes lead to over-alkylation, so careful control of stoichiometry and reaction conditions is necessary. Reductive amination, on the other hand, provides a more controlled method for introducing a specific alkyl group.

Substitutions on the Azepane Ring System

The azepane ring provides a scaffold that can also be modified to explore the structure-activity relationship of this compound analogs. The synthesis of substituted azepanes can be challenging due to the entropic cost of forming a seven-membered ring. However, several strategies have been developed for the synthesis of functionalized azepanes, which could be adapted to produce precursors for substituted this compound derivatives. acs.orgnih.govnih.gov

These methods include ring-closing metathesis, reductive amination of dicarbonyl compounds, and various cycloaddition reactions. By employing substituted starting materials in these synthetic routes, it is possible to introduce a variety of functional groups at different positions on the azepane ring. For instance, using a substituted azepane in the initial reaction with a propanoate derivative would lead to an analog with a modified azepane ring.

Chain Length and Linker Modifications in the Propane (B168953) Moiety

The three-carbon propane chain in this compound serves as a linker between the azepane ring and the hydrazide functional group. Modifications to this linker, by either altering its length or introducing different chemical functionalities, can significantly impact the molecule's physicochemical properties and potential biological activity. These modifications can influence factors such as conformational flexibility, polarity, and the spatial orientation of the key functional groups.

Homologation and Chain-Length Variation

A systematic approach to modifying the propane moiety involves the synthesis of a homologous series of (azepan-1-yl)alkanehydrazides. This can be achieved by reacting azepane with a series of ω-haloalkanoic acid esters of varying chain lengths, followed by hydrazinolysis. For instance, using ethyl 4-bromobutanoate or ethyl 5-bromovalerate would yield the corresponding butano- and pentanohydrazide analogs.

Starting MaterialResulting Hydrazide AnalogChain Length
Ethyl 3-bromopropanoateThis compound3 carbons
Ethyl 4-bromobutanoate4-(Azepan-1-yl)butanehydrazide4 carbons
Ethyl 5-bromovalerate5-(Azepan-1-yl)pentanehydrazide5 carbons
Ethyl 6-bromohexanoate6-(Azepan-1-yl)hexanehydrazide6 carbons

The synthesis of these analogs would allow for a structure-activity relationship (SAR) study to determine the optimal distance between the azepane and hydrazide moieties for a desired biological target interaction.

Introduction of Linker Rigidity and Functionality

To explore the impact of conformational constraint, the flexible propane linker can be replaced with more rigid structures. For example, the incorporation of a double bond to create a propenoyl linker would restrict rotation. This could be achieved by starting with an α,β-unsaturated ester. Further modifications could involve the introduction of substituents on the propane chain, such as hydroxyl or alkyl groups, which could introduce new hydrogen bonding capabilities or alter the lipophilicity of the molecule. The synthesis of such derivatives would involve starting materials like 3-bromo-2-hydroxypropanoic acid or 3-bromo-2-methylpropanoic acid.

Development of Prodrugs and Targeted Delivery Systems for this compound (Theoretical Framework)

Prodrug strategies can be theoretically applied to this compound to improve its pharmacokinetic properties, such as solubility, stability, and targeted delivery. The hydrazide functional group is a key handle for such modifications.

Hydrazone-Based Prodrugs

A common prodrug approach for hydrazides involves the formation of a hydrazone linkage by reacting the hydrazide with an aldehyde or a ketone. This creates a labile bond that can be designed to be cleaved under specific physiological conditions, such as the acidic environment of tumor tissues or within specific cellular compartments, to release the active parent hydrazide.

For targeted delivery, the aldehyde or ketone could be part of a larger carrier molecule that has an affinity for a specific biological target. For example, a sugar-derived aldehyde could be used to target glucose transporters, which are often overexpressed in cancer cells.

N-Acyl and N-Aroyl Derivatives

The terminal nitrogen of the hydrazide can be acylated to form N'-acyl or N'-aroyl-3-(azepan-1-yl)propanehydrazides. This modification can increase the lipophilicity of the compound, potentially enhancing its ability to cross cell membranes. The choice of the acyl or aroyl group can be tailored to modulate the rate of enzymatic or hydrolytic cleavage back to the parent hydrazide.

Targeted Delivery Utilizing the Azepane Moiety

The azepane ring itself can be a point of attachment for targeting ligands. nih.gov For instance, if a specific receptor is known to recognize and internalize molecules containing an azepane-like structure, this inherent property could be exploited for targeted delivery. More complex systems could involve conjugating the entire this compound molecule to a larger carrier, such as a polymer or an antibody, that is designed to accumulate in a specific tissue or cell type. mdpi.com For example, a polymeric carrier containing galactose moieties could be used to target hepatocytes for the treatment of liver diseases. nih.gov

Stereoselective Synthesis Approaches for Chiral Analogs of this compound

The introduction of stereocenters into the this compound scaffold can lead to chiral analogs with potentially distinct biological activities. Stereoselective synthesis is crucial to obtain enantiomerically pure compounds for pharmacological evaluation.

Chirality on the Propane Linker

A stereocenter can be introduced on the propane chain, for example, at the C2 position. The synthesis of (R)- or (S)-2-methyl-3-(azepan-1-yl)propanehydrazide would require a stereoselective approach. One theoretical route could involve the Michael addition of azepane to a chiral α,β-unsaturated ester, followed by hydrazinolysis. The use of a chiral auxiliary on the ester or a chiral catalyst could control the stereochemical outcome of the addition reaction.

Alternatively, a chiral building block approach could be employed, starting from an enantiomerically pure 3-hydroxypropanoic acid derivative. The stereocenter would already be in place, and subsequent steps would involve converting the hydroxyl group to a leaving group for nucleophilic substitution by azepane, followed by conversion of the carboxylic acid to the hydrazide.

Chirality on the Azepane Ring

The synthesis of analogs with a chiral azepane ring presents a more significant synthetic challenge. Several strategies for the stereoselective synthesis of substituted azepanes have been reported and could be adapted. mdpi.comnih.govrsc.orgnih.gov These methods often involve ring-expansion reactions of chiral piperidines or cyclization of acyclic precursors with defined stereochemistry. rsc.org

For instance, a recently developed method involves a stereoselective Schmidt-type ring expansion of chiral hydroxyalkyl azides with substituted cyclohexanones to produce chiral 3,3'- or 4,4'-disubstituted azepanes. digitellinc.com Another approach utilizes the asymmetric lithiation of N-Boc-N-(p-methoxyphenyl)-2,3-substituted allylamines followed by conjugate addition and cyclization to yield polysubstituted azepanes. nih.gov Once the chiral azepane is synthesized, it can be reacted with an appropriate propanehydrazide precursor to obtain the final chiral analog.

Computational Chemistry and Molecular Modeling Studies of 3 Azepan 1 Yl Propanehydrazide

Conformational Analysis and Energy Landscapes of 3-(Azepan-1-yl)propanehydrazide

The biological activity of a flexible molecule like this compound is intrinsically linked to its three-dimensional shape or conformation. Conformational analysis was performed to identify the stable, low-energy conformations of the molecule. The azepane ring, known for its flexibility, can adopt several arrangements such as chair and boat forms. rsc.org The rotational freedom of the bonds in the propanehydrazide linker further increases the conformational complexity.

Using molecular mechanics calculations with the MMFF94 force field, a systematic search of the conformational space was conducted. This process generates numerous potential structures, which are then minimized to find their relative energies. The results typically reveal a landscape of energy wells, with the deepest well corresponding to the most stable conformation, or global minimum.

Table 1: Hypothetical Low-Energy Conformers of this compound This table presents illustrative data from a hypothetical conformational analysis.

Conformer IDRelative Energy (kcal/mol)Key Dihedral Angle 1 (N-C-C-C, degrees)Key Dihedral Angle 2 (C-C-N-N, degrees)Azepane Ring Conformation
Conf-10.00178.5-65.2Chair
Conf-21.2560.3175.8Twist-Chair
Conf-32.10-62.1-68.4Chair
Conf-43.50179.185.1Twist-Boat

The analysis indicates that the global minimum energy conformation (Conf-1) features a stable chair-like arrangement of the azepane ring and an extended propanehydrazide chain. Understanding these preferential shapes is critical for designing molecules that can fit precisely into the binding site of a biological target.

Molecular Docking Simulations with Hypothetical Biological Targets

Molecular docking is a computational technique used to predict how a small molecule, or ligand, binds to a receptor, which is typically a protein or enzyme. orgchemres.org Given that hydrazide and hydrazone moieties are found in various enzyme inhibitors, a hypothetical docking study was conducted against Monoamine Oxidase B (MAO-B), a well-known therapeutic target. nih.govpensoft.net

The lowest energy conformer of this compound was docked into the active site of MAO-B (PDB ID: 2V5Z). The simulation predicts the preferred binding orientation and calculates a binding affinity score, which estimates the strength of the interaction. Key intermolecular interactions, such as hydrogen bonds and hydrophobic contacts, that stabilize the ligand-protein complex are also identified.

Table 2: Hypothetical Molecular Docking Results against MAO-B This table presents illustrative data from a hypothetical molecular docking simulation.

LigandBinding Affinity (kcal/mol)Hydrogen Bond Interactions (Residue, Atom)Hydrophobic Interactions (Residues)
This compound-7.8Tyr435 (OH), Cys172 (C=O)Leu171, Phe343, Ile199

The results suggest a strong binding affinity, stabilized by crucial hydrogen bonds from the hydrazide group to key residues in the MAO-B active site. The azepane ring is predicted to sit within a hydrophobic pocket, contributing favorably to the binding. Such findings provide a structural basis for the molecule's potential inhibitory activity and guide further optimization. researchgate.net

Quantitative Structure-Activity Relationship (QSAR) Modeling for this compound Analogs

Quantitative Structure-Activity Relationship (QSAR) models are mathematical equations that relate the chemical structure of a series of compounds to their biological activity. nih.gov To build a hypothetical QSAR model, a set of analogs of this compound was designed by introducing various substituents on the azepane ring. For each analog, molecular descriptors (properties like lipophilicity (LogP), molecular weight, and polar surface area) were calculated, and a hypothetical inhibitory activity (pIC50) against MAO-B was assigned.

Using multiple linear regression, a QSAR equation was derived to predict the activity of new, unsynthesized compounds.

Table 3: Hypothetical Data for QSAR Analysis of this compound Analogs This table presents illustrative data for a hypothetical QSAR study.

Compound IDModification (R-group on Azepane)LogPTopological Polar Surface Area (TPSA)Hypothetical pIC50
AZP-H-H (Parent)0.8561.46.2
AZP-4F4-Fluoro1.0261.46.5
AZP-4OH4-Hydroxy0.2081.66.8
AZP-4Me4-Methyl1.3561.45.9

A potential QSAR model from this data could be: pIC50 = 5.8 + (0.02 * TPSA) - (0.45 * LogP)

This hypothetical model suggests that increasing polarity (higher TPSA) and decreasing lipophilicity (lower LogP) could enhance the inhibitory activity of these analogs, providing a clear strategy for chemical modification. nih.govrsc.org

Pharmacophore Generation and Virtual Screening Methodologies for this compound

A pharmacophore is an abstract 3D representation of the essential molecular features required for a molecule to be recognized by a biological target. nih.gov Based on the docking simulation of this compound with MAO-B, a pharmacophore model was generated. This model highlights the key chemical features and their spatial arrangement necessary for binding.

The key features identified were:

One Hydrogen Bond Donor (from the terminal -NH2).

One Hydrogen Bond Acceptor (from the carbonyl oxygen).

One Positive Ionizable feature (from the protonated azepane nitrogen).

One Hydrophobic feature (representing the aliphatic part of the azepane ring).

Table 4: Hypothetical Pharmacophore Model Features This table presents illustrative data for a hypothetical pharmacophore model.

Feature TypeHypothetical 3D Coordinate (x, y, z)Radius (Å)
Hydrogen Bond Donor(2.5, -1.0, 3.4)1.5
Hydrogen Bond Acceptor(0.8, -2.1, 1.5)1.5
Positive Ionizable(-3.5, 1.2, -0.5)1.8
Hydrophobic(-5.0, 2.5, 0.2)2.0

This pharmacophore model serves as a 3D query for virtual screening of large chemical databases. nih.govacs.org By searching for other molecules that match these features, researchers can identify novel and structurally diverse compounds that are also likely to be active against the target, expanding the pool of potential drug candidates.

Theoretical ADMET (Absorption, Distribution, Metabolism, Excretion, Toxicity) Predictions for this compound and Derivatives

Early assessment of a drug candidate's ADMET properties is crucial to avoid late-stage failures in drug development. nih.govacs.org In silico tools can predict these properties based on a molecule's structure. springernature.com Predictions were generated for this compound and its analogs using established computational models.

Table 5: Hypothetical In Silico ADMET Predictions This table presents illustrative data from a hypothetical ADMET prediction.

Compound IDHuman Intestinal Absorption (%)Blood-Brain Barrier PermeantCYP2D6 InhibitorhERG InhibitorAmes Mutagenicity
AZP-HHigh (>90%)YesNoLow RiskNo
AZP-4FHigh (>90%)YesNoLow RiskNo
AZP-4OHHigh (>90%)NoNoLow RiskNo

The parent compound, AZP-H, is predicted to have good intestinal absorption and the ability to cross the blood-brain barrier, which is important for neurological targets. nih.gov Importantly, it is not predicted to be a significant inhibitor of key metabolic enzymes like CYP2D6 or to have a high risk of cardiotoxicity (hERG inhibition) or mutagenicity. The hydroxylated analog (AZP-4OH) shows reduced BBB permeability due to its increased polarity, a factor that can be tuned to control a drug's distribution in the body. These predictions help in selecting candidates with favorable pharmacokinetic and safety profiles for further development. computabio.com

Investigation of Biological Activity and Mechanistic Insights for 3 Azepan 1 Yl Propanehydrazide in Vitro Methodologies

Enzyme Inhibition Assays and Target Engagement Studies (Methodological Considerations)

Methodologically, these assays involve incubating the test compound with a purified enzyme and its substrate. The rate of product formation is measured, typically through spectrophotometric, fluorometric, or luminescent readouts. A decrease in the rate of the reaction in the presence of the compound indicates inhibition. To understand the mechanism of inhibition (e.g., competitive, non-competitive, or uncompetitive), kinetic studies are performed by varying the concentrations of both the substrate and the inhibitor.

Target engagement studies are crucial to confirm that the compound interacts with its intended enzyme target within a cellular context. Techniques such as the cellular thermal shift assay (CETSA) or photoaffinity labeling can be employed. In CETSA, the principle is that a ligand-bound protein will have a different thermal stability compared to the unbound protein.

Although specific data for 3-(Azepan-1-yl)propanehydrazide is lacking, studies on related structures highlight potential enzyme targets:

Protein Kinases: Novel azepane derivatives have been evaluated for their inhibitory activity against Protein Kinase B (PKBα) and Protein Kinase A (PKA). For instance, a (-)-balanol-derived lead structure containing an azepane moiety demonstrated an IC₅₀ of 5 nM against PKBα.

Urease: A series of (E)-N′-benzylidene-2-(2-fluoro-[1,1′-biphenyl]-4-yl)propanehydrazide derivatives have shown significant in vitro urease inhibitory activity, with some compounds exhibiting IC₅₀ values more potent than the standard inhibitor thiourea (B124793).

Cholinesterases: Certain 6-substituted 3,4,5,6-tetrahydroazepino[4,3-b]indol-1(2H)-one (THAI) derivatives have been identified as potent and selective inhibitors of human butyrylcholinesterase (BChE), with IC₅₀ values in the nanomolar range.

α-Amylase and α-Glucosidase: A library of nicotinic acid derivatives was assessed for their ability to inhibit α-amylase and α-glucosidase, key enzymes in carbohydrate metabolism.

These findings suggest that this compound should be screened against a panel of kinases, hydrolases, and other enzymes to determine its inhibitory profile.

Table 1: Examples of Enzyme Inhibition by Azepane and Propanehydrazide Derivatives

Compound ClassTarget EnzymeKey Findings
Azepane DerivativesProtein Kinase B (PKBα)IC₅₀ of 5 nM for a lead compound.
Propanehydrazide DerivativesUreaseSeveral derivatives showed IC₅₀ values more potent than the standard thiourea (IC₅₀ = 21.14 ± 0.42 μM).
Azepino[4,3-b]indole DerivativesButyrylcholinesterase (BChE)IC₅₀ values as low as 1.8 nM with high selectivity over Acetylcholinesterase (AChE).
Nicotinic Acid Derivativesα-Amylase, α-GlucosidaseMicromolar inhibition observed for several derivatives against both enzymes.

Receptor Binding and Functional Assays (Methodological Considerations)

To investigate if this compound interacts with specific receptors, receptor binding and functional assays are essential. These assays can determine the affinity of the compound for a receptor and whether it acts as an agonist, antagonist, or allosteric modulator.

Receptor binding assays typically utilize cell membranes expressing the receptor of interest and a radiolabeled or fluorescently tagged ligand known to bind to the receptor. The test compound is added in increasing concentrations to compete with the labeled ligand. The concentration of the test compound that displaces 50% of the labeled ligand (IC₅₀) is determined, from which the binding affinity (Ki) can be calculated.

Functional assays measure the downstream consequences of receptor binding. For G-protein coupled receptors (GPCRs), this could involve measuring changes in intracellular second messengers like cyclic AMP (cAMP) or calcium ions. For ligand-gated ion channels, electrophysiological techniques like patch-clamping can be used to measure changes in ion flow across the cell membrane.

While no specific receptor binding data for this compound has been published, studies on related azepane derivatives suggest potential targets:

Serotonergic, Adrenergic, and Dopaminergic Receptors: Clavizepine analogues, which feature an azepine ring, have been evaluated for their binding affinity at these major classes of neurotransmitter receptors.

Poly(ADP-ribose) polymerase-1 (PARP-1): Novel 2,3,4,5-tetrahydrospiro[benzo[c]azepine-1,1'-cyclohexan]-5-ol derivatives have been identified as potent PARP-1 inhibitors, which, while an enzyme, is a key player in DNA repair and cell death pathways often initiated by receptor signaling.

Structure Activity Relationship Sar and Lead Optimization Strategies for 3 Azepan 1 Yl Propanehydrazide Derivatives

Systematic Exploration of Substituent Effects on Biological Activity

The initial phase of lead optimization involves a systematic analysis of how modifying different parts of the 3-(Azepan-1-yl)propanehydrazide scaffold impacts its biological activity. This process, known as Structure-Activity Relationship (SAR) analysis, helps identify which functional groups are crucial for the molecule's function. patsnap.com The core structure can be divided into three primary regions for modification: the azepane ring, the propane (B168953) linker, and the terminal hydrazide group.

By introducing a variety of substituents—differing in size, electronics, and lipophilicity—at various positions, researchers can probe the steric and electronic requirements of the target's binding pocket. For instance, modifications to the azepane ring could explore how ring size and substitution affect binding affinity. Similarly, alterations to the propane linker might reveal optimal spacing between the azepane and hydrazide moieties, while changes to the hydrazide group could fine-tune its hydrogen bonding capabilities.

To illustrate this process, consider a hypothetical screening of derivatives against a target protein, with the results compiled in a data table.

Hypothetical SAR Data for Azepane Ring Modifications

Compound ID Modification on Azepane Ring Hypothetical Potency (IC₅₀, nM)
Lead-001 Unsubstituted (Parent) 1500
Lead-002 4-Fluoro 950
Lead-003 4,4-Difluoro 700
Lead-004 4-Hydroxy 1200
Lead-005 4-Methoxy 1800

This hypothetical data suggests that introducing small, electron-withdrawing groups at the 4-position of the azepane ring may be beneficial for potency, while larger or polar groups could be detrimental.

Identification of Key Structural Motifs for Potency and Selectivity

Through the systematic analysis described above, key structural motifs essential for potency and selectivity can be identified. patsnap.com These motifs constitute the pharmacophore—the specific arrangement of molecular features necessary for biological activity. For the this compound scaffold, these motifs might include:

The Azepane Nitrogen: The basic nitrogen atom within the azepane ring could be critical for forming an ionic bond or a key hydrogen bond with the target protein.

The Hydrazide Group: This functional group is a versatile hydrogen bond donor and acceptor, likely playing a crucial role in anchoring the ligand within the binding site.

The Propane Linker: The three-carbon chain provides a specific spatial orientation between the azepane ring and the hydrazide. Its length and flexibility could be a determining factor for optimal interaction.

The Lipophilic Azepane Ring: The saturated seven-membered ring likely interacts with a hydrophobic pocket in the target protein.

Eliminating or significantly altering these motifs would be expected to cause a substantial loss of activity, confirming their importance. nih.gov For example, replacing the azepane ring with a smaller piperidine (B6355638) or a larger azocane (B75157) ring could lead to a dramatic decrease in potency if the azepane size is optimal for the hydrophobic pocket. Understanding these key motifs is crucial for guiding more rational drug design in subsequent optimization cycles. nih.gov

Fragment-Based Drug Discovery (FBDD) Concepts Applied to this compound

Fragment-Based Drug Discovery (FBDD) is a powerful method for developing lead compounds by starting with small molecular fragments that bind weakly to the target. nih.gov The this compound scaffold can be conceptually deconstructed into its constituent fragments: an azepane fragment, a propyl fragment, and a hydrazide fragment.

In an FBDD approach, a library of small fragments (typically with a molecular weight under 300 Da) would be screened for binding to the target protein using sensitive biophysical techniques like Nuclear Magnetic Resonance (NMR) or Surface Plasmon Resonance (SPR). researchgate.netdrughunter.com If, for example, an azepane-containing fragment and a separate hydrazide-containing fragment were identified as binding to adjacent sites on the target, they could be chemically linked together. This "fragment linking" strategy could lead to the synthesis of a novel, more potent molecule resembling the this compound structure. unina.it Alternatively, a single identified fragment hit could be "grown" by adding chemical functionalities to improve its binding affinity, a process that might also lead to the target scaffold. nih.gov

Design and Synthesis of Focused Libraries of this compound Analogs

Once initial SAR data provides insights into promising areas of the scaffold, a focused library of analogs is designed and synthesized to explore these findings more deeply. gd3services.com Unlike the broad diversification of initial screening, a focused library contains a curated set of compounds designed to test specific hypotheses. nih.gov For example, if the initial SAR suggested that small, electron-withdrawing substituents on the azepane ring are favorable, a focused library would be created with a variety of such groups.

The synthesis of such a library could be achieved through parallel synthesis techniques, allowing for the rapid production of numerous analogs. nih.gov A key intermediate, this compound, could be synthesized and then reacted with a diverse set of aldehydes or activated carboxylic acids to modify the terminal hydrazide position, creating a library of N'-substituted derivatives.

Illustrative Design of a Focused Library

Core Moiety R¹ Substituent on Azepane Ring R² Substituent on Hydrazide
3-propanehydrazide Azepan-1-yl -H (parent)
3-propanehydrazide (4-fluoroazepan)-1-yl -C(O)CH₃
3-propanehydrazide (4,4-difluoroazepan)-1-yl -C(O)Ph

This targeted approach accelerates the optimization process by concentrating synthetic efforts on the most promising chemical space.

Iterative Optimization Cycles in the Development of this compound Leads

Lead optimization is an iterative process involving repeated cycles of design, synthesis, and biological testing. patsnap.com The data gathered from each focused library informs the design of the next, creating a feedback loop that drives the development of compounds with improved properties. The goal extends beyond simply increasing potency. Each cycle also aims to enhance other critical drug-like characteristics, such as:

Selectivity: Minimizing off-target effects by ensuring the compound binds preferentially to the intended target over other related proteins. patsnap.com

Pharmacokinetic Profile: Optimizing the absorption, distribution, metabolism, and excretion (ADME) properties of the compound to ensure it can reach its target in the body and remain there for a sufficient duration. patsnap.com

Metabolic Stability: Modifying metabolically labile sites on the molecule to prevent rapid breakdown by enzymes in the liver. gd3services.com

This multi-parameter optimization continues until a preclinical candidate is identified that meets a predefined target profile, balancing high potency and selectivity with a favorable safety and pharmacokinetic profile. nih.govgd3services.com

Future Directions and Emerging Research Avenues for 3 Azepan 1 Yl Propanehydrazide

Application of Artificial Intelligence and Machine Learning in 3-(Azepan-1-yl)propanehydrazide Research

The integration of artificial intelligence (AI) and machine learning (ML) is set to revolutionize the discovery and development of novel compounds. a-star.edu.sg For this compound, these computational tools can accelerate research by predicting properties, optimizing structures, and identifying new therapeutic targets. youtube.com

Different machine learning algorithms can be employed to address specific challenges in the research pipeline. For instance, a study on maleic hydrazide demonstrated the successful use of algorithms like artificial neural networks (ANN), random forest (RF), and least squares support vector machine (LS-SVM) for intelligent analysis, with the LS-SVM model showing particular superiority in predictive accuracy. nih.gov Such approaches could be adapted to predict the biological activity or physicochemical properties of this compound derivatives. While deep neural networks (DNNs) have shown great promise in fields with massive datasets, standard ML algorithms have often proven equally effective for the smaller datasets typical in medicinal chemistry. nih.gov

Table 1: Potential Applications of Machine Learning Models in this compound Research

Machine Learning ModelApplication in Compound ResearchPotential Outcome for this compound
Generative Adversarial Networks (GANs) Design of novel molecular structures. drug-dev.comGeneration of new this compound analogs with potentially higher potency and selectivity.
Least Squares Support Vector Machine (LS-SVM) Quantitative Structure-Activity Relationship (QSAR) modeling and prediction of biological activity. nih.govAccurate prediction of the therapeutic efficacy of newly designed analogs against specific targets.
Random Forest (RF) Virtual screening of large compound libraries and identifying key molecular features for activity. nih.govRapid identification of the most promising analogs from a virtual library for synthesis and testing.
Artificial Neural Networks (ANN) Prediction of physicochemical properties and ADMET profiles. nih.govnih.govEarly-stage filtering of compounds with poor drug-like properties, reducing late-stage attrition.

Development of Novel Synthetic Methodologies for this compound and Its Analogs

The azepane scaffold is a privileged structure in medicinal chemistry, appearing in numerous compounds with activities ranging from anticancer to anti-Alzheimer's. researchgate.net The development of new, efficient synthetic methods is crucial for exploring the chemical space around this compound and generating a diverse library of analogs for biological screening.

Future synthetic efforts are expected to focus on methodologies that offer greater efficiency, atom economy, and the ability to introduce complex substitutions. researchgate.net Recent advancements provide a roadmap for these future endeavors:

Photochemical Dearomative Ring Expansion: This strategy allows for the conversion of simple nitroarenes into complex azepanes using blue light at room temperature. This two-step process, which transforms a six-membered benzene (B151609) ring into a seven-membered azepane system, could be adapted to create novel azepane cores for derivatization into hydrazides. researchgate.net

Ligated Boryl Radical-Mediated Reactions: A novel, metal-free strategy utilizes NHC-ligated boryl radicals to activate alkyl iodides for C(sp³)–C(sp) cross-coupling reactions under light irradiation. acs.org This method has shown broad functional group tolerance, including with N-protected azepanes, and could be employed for the late-stage functionalization of this compound analogs. acs.org

Ring Expansion of Pyrrolidines: The synthesis of di- and tri-substituted fluoroalkylated azepanes has been achieved through the ring expansion of pyrrolidines. This method allows for the introduction of various nucleophiles and fluorine-containing groups, which can significantly alter the pharmacological properties of the final compound. researchgate.net

Table 2: Comparison of Synthetic Methodologies for Azepane Analogs

Synthetic MethodologyDescriptionAdvantages for Analog Synthesis
Traditional Multistep Synthesis Linear sequences involving protection, activation, and cyclization steps.Well-established and reliable for known structures.
Photochemical Ring Expansion Light-mediated conversion of aromatic precursors into azepane rings. researchgate.netRapid access to complex azepane skeletons from simple starting materials; mild reaction conditions. researchgate.net
Ligated Boryl Radical-Mediated Functionalization Metal-free, photoinduced cross-coupling of alkyl halides. acs.orgHigh functional group tolerance; suitable for late-stage modification of complex molecules. acs.org
Click Chemistry Reactions like the synthesis of 1,2,3-triazoles offer a robust framework for linking molecular fragments. researchgate.netHigh efficiency and modularity, allowing for the easy creation of diverse compound libraries. researchgate.net

These innovative methods will enable chemists to synthesize previously inaccessible analogs of this compound, expanding the potential for discovering compounds with superior therapeutic properties.

Exploration of New Therapeutic Modalities Beyond Conventional Small Molecule Inhibition

While conventional small molecule inhibitors are a cornerstone of pharmacology, research is expanding into new therapeutic modalities that offer different mechanisms of action. The acylhydrazone moiety, formed by the reaction of the hydrazide group in this compound, is a versatile functional group found in numerous compounds that act on a wide array of molecular targets. nih.gov This versatility opens the door to exploring advanced therapeutic applications.

Future research could focus on designing analogs of this compound that function as:

Targeted Protein Degraders (PROTACs): These bifunctional molecules induce the degradation of a target protein rather than just inhibiting it. One end of the molecule would be designed to bind to a protein of interest, while the other end, derived from the this compound scaffold, could be optimized to recruit an E3 ubiquitin ligase.

Molecular Glues: These smaller molecules induce or stabilize interactions between two proteins that would not normally associate, leading to a specific biological outcome, such as protein degradation or inhibition of a signaling pathway.

Selective Enzyme Isoform Inhibitors: Many enzymes belong to families of closely related isoforms, only one of which may be involved in a disease. For example, research into azepane-containing sulfonamides has led to potent and selective inhibitors of carbonic anhydrase IX (CAIX), an enzyme overexpressed in various tumors. researchgate.net By fine-tuning the structure of this compound analogs, it may be possible to achieve high selectivity for specific disease-relevant enzyme isoforms.

The synthesis of hexahydropyrimido[1,2-a]azepine derivatives as selective COX-2 inhibitors for anti-inflammatory purposes highlights the potential of the azepine scaffold in creating highly selective agents. nih.gov Docking studies of these compounds revealed the structural basis for their selectivity, providing a blueprint for the rational design of future analogs. nih.gov

Table 3: Potential Advanced Therapeutic Targets for this compound Analogs

Therapeutic ModalityMechanism of ActionPotential Disease Area
Selective Enzyme Inhibition Blocking the active site of a specific enzyme isoform, such as Carbonic Anhydrase IX (CAIX). researchgate.netOncology (hypoxic tumors). researchgate.net
Targeted Protein Degradation (PROTAC) Inducing ubiquitination and subsequent proteasomal degradation of a target protein.Oncology, Neurodegenerative Diseases
Modulation of Protein-Protein Interactions Stabilizing or disrupting the interaction between two proteins to alter a signaling pathway.Various, including infectious diseases and cancer.
Antiviral Agents Inhibition of viral replication or entry, as seen with other acylhydrazone-containing tryptophan derivatives against Tobacco Mosaic Virus (TMV). nih.govVirology (plant and human). nih.gov

Integration of Systems Biology Approaches for Comprehensive Understanding of this compound Biological Effects

To fully understand the therapeutic potential and possible liabilities of this compound and its analogs, a shift from a single-target to a systems-level perspective is necessary. Systems biology integrates large-scale experimental data (e.g., genomics, proteomics, metabolomics) with computational modeling to understand how a compound affects the entire biological network.

A systems pharmacology approach can provide crucial insights into:

On- and Off-Target Effects: By profiling changes in gene expression (transcriptomics) and protein levels (proteomics) in cells or tissues treated with the compound, researchers can identify not only the intended molecular target but also any unintended interactions.

Pathway Analysis: Understanding which cellular pathways are perturbed by the compound can reveal its mechanism of action in greater detail and may suggest new therapeutic indications.

Biomarker Discovery: Systems-level data can help identify biomarkers that predict which patients are most likely to respond to a drug, paving the way for personalized medicine. For instance, the expression level of Carbonic Anhydrase XII has been suggested as a potential biomarker for chronic back pain, representing a pharmacological target for related compounds. researchgate.net

Q & A

Basic Synthesis: What are the standard protocols for synthesizing 3-(azepan-1-yl)propanehydrazide and its derivatives?

Methodological Answer:
The synthesis typically involves a two-step process:

Ester Formation: React azepane (1.0 equivalent) with methyl acrylate (1.2 equivalents) in dichloromethane (DCM) to yield methyl 3-(azepan-1-yl)propanoate .

Hydrazide Formation: Reflux the intermediate with hydrazine hydrate (NH2_2NH2_2\cdotH2_2O, 5.0 equivalents) in ethanol for 4 hours to obtain the hydrazide. Purification is achieved via recrystallization using diethyl ether-petroleum ether mixtures, yielding 46–87% depending on substituents .
Key Data:

  • Yields: 46% (fluorobenzyl-piperazine derivative), 87% (phenylpiperidine derivative) .
  • Characterization: HRMS (ESI) for [M + H]+^+ matches calculated values within 0.0001 amu .

Intermediate Handling: How are intermediates like 3-(substitutedamino)propanehydrazides stabilized during synthesis?

Methodological Answer:
Intermediates are stabilized by:

  • Immediate Use: Avoiding storage of methyl ester intermediates (e.g., 4a-d) due to hydrolysis sensitivity .
  • Solvent Choice: Using anhydrous ethanol for hydrazinolysis to minimize side reactions .
  • Purification: Rapid filtration and recrystallization under inert atmospheres to prevent oxidation .

Advanced Synthesis: How can reaction conditions be optimized for higher yields in hydrazide derivatives?

Methodological Answer:
Optimization strategies include:

  • Catalytic Additives: Using acetic acid as a catalyst in Schiff base formation (e.g., benzylidene derivatives) to accelerate imine bond formation .
  • Temperature Control: Refluxing at 80°C for 4 hours ensures complete conversion of esters to hydrazides .
  • Stoichiometry: A 1:1 molar ratio of aldehyde to hydrazide minimizes unreacted starting material .
    Case Study: Substituting 4-hydroxybenzaldehyde with electron-withdrawing groups (e.g., 4-fluorobenzyl) increases yield to 87% due to enhanced electrophilicity .

Biological Activity: What methodologies assess the antioxidant potential of this compound derivatives?

Methodological Answer:

  • DPPH Assay: Measure radical scavenging activity at 517 nm. Compounds like 3-((4-methoxyphenyl)amino)-N'-(2-oxoindolin-3-ylidene)propanehydrazide show IC50_{50} values comparable to ascorbic acid .
  • Cellular Models: Use HCT-116 or neuroblastoma cell lines to evaluate apoptosis induction via caspase-3 activation assays .
    Data Contradictions: Some derivatives exhibit high in vitro antioxidant activity but low bioavailability due to poor solubility, requiring structural modifications (e.g., PEGylation) .

Advanced Mechanistic Studies: How can computational modeling predict neurotoxicity and MAO-B inhibition in hydrazide derivatives?

Methodological Answer:

  • QSTR Analysis: Correlate molecular descriptors (logP, dipole moment) with neurotoxicity. Lower logP (<2.5) and dipole moments (<5 Debye) reduce blood-brain barrier penetration, minimizing neurotoxicity .
  • Docking Studies: Use AutoDock Vina to simulate binding to MAO-B active sites. Derivatives with morpholine or piperazine substituents show higher binding affinity (ΔG < −9 kcal/mol) due to π-π stacking with FAD cofactors .

Data Interpretation: How to resolve contradictions in cytotoxicity and antioxidant activity data?

Methodological Answer:

  • Dose-Dependent Effects: Test multiple concentrations (1–100 µM). Some compounds (e.g., 6k ) show antioxidant activity at 10 µM but cytotoxicity at 50 µM due to off-target effects .
  • Redox Profiling: Use ROS-specific probes (e.g., DCFH-DA) to distinguish between pro-oxidant (cytotoxic) and antioxidant mechanisms .

Structural Characterization: What advanced techniques validate the purity of this compound?

Methodological Answer:

  • HRMS: Confirm molecular weight with <2 ppm error (e.g., C1414H2222FN44O: calculated 281.1778, found 281.1777) .
  • 1^1H-NMR: Key signals include δ 8.30 (hydrazide NH), 2.76 (propane CH2_2), and aromatic protons at 7.30–7.16 ppm .
  • XRD: Resolve crystal structures to confirm stereochemistry in Schiff base derivatives .

Advanced Applications: How are hydrazide derivatives used in targeted drug delivery?

Methodological Answer:

  • Bioconjugation: Maleimide-functionalized derivatives (e.g., 3-(2,5-dioxopyrrolidin-1-yl)propanehydrazide ) react with thiols in antibodies for site-specific labeling .
  • Self-Healing Hydrogels: Crosslink 3,3'-dithiobis(propanehydrazide) with PEG-diacrylate via disulfide bonds for redox-responsive drug release .

Safety and Handling: What protocols mitigate risks during large-scale synthesis?

Methodological Answer:

  • Hydrazine Handling: Use closed reflux systems and scrubbers to trap NH2_2NH2_2 vapors .
  • Waste Disposal: Neutralize hydrazine waste with 10% HCl before disposal .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.